molecular formula C15H25N3O3S B4541036 N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4541036
M. Wt: 327.4 g/mol
InChI Key: VEDQYEUPBSGBJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler chemical precursors. A common strategy for molecules containing sulfonyl and amino groups, similar to the compound , might involve the stepwise construction of the molecule's backbone, followed by the introduction of specific functional groups through selective reactions. Techniques such as permethylation of glycolipid and polysaccharide, catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide, exemplify the intricate methods used to manipulate molecular structures (Hakomori, 1964).

Molecular Structure Analysis

The molecular structure is crucial for understanding the physical and chemical behavior of a compound. Techniques like X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule, revealing intramolecular interactions that influence reactivity and stability. Studies on molecular structures have shown how intramolecular N-H...O hydrogen bonds can significantly affect the molecule's geometry and reactivity (Wu et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl and amino compounds can lead to a wide range of products, depending on the reactants and conditions used. For instance, reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines demonstrate the formation of thiadiazoles and oxathiazoles, showcasing the compound's versatility in synthesizing heterocyclic structures (Tornus et al., 1996).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(3,5-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-12-8-13(2)10-14(9-12)18(22(5,20)21)11-15(19)16-6-7-17(3)4/h8-10H,6-7,11H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDQYEUPBSGBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)NCCN(C)C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

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